molecular formula C4H10NaO3S B146105 Sodium 1-butanesulfonate CAS No. 2386-54-1

Sodium 1-butanesulfonate

Cat. No.: B146105
CAS No.: 2386-54-1
M. Wt: 161.18 g/mol
InChI Key: ATZRRRJPVCTDKR-UHFFFAOYSA-N
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Description

Sodium 1-butanesulfonate, also known as 1-butanesulfonic acid sodium salt, is a chemical compound with the molecular formula CH₃(CH₂)₃SO₃Na. It is commonly used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and reversed-phase chromatography. This compound is known for its high purity and stability, making it a valuable tool in various analytical and industrial applications .

Mechanism of Action

Target of Action

Sodium 1-butanesulfonate is primarily used as an ion-pair reagent . Its main targets are the charged particles in a solution, where it helps to pair ions of opposite charges. This property is particularly useful in High-Performance Liquid Chromatography (HPLC) and reversed-phase chromatography .

Mode of Action

As an ion-pair reagent, this compound interacts with its targets by neutralizing their charges . This is achieved through the formation of ion pairs, which are complexes of two ions of opposite charges. The formation of these ion pairs can influence the behavior of the ions in a solution, affecting their solubility, reactivity, and other properties .

Biochemical Pathways

It has been used in the synthesis of high silicon content sapo 4-5 . It has also been used as a mobile phase to separate eight selenium compounds (selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine, and trimethylselenonium ion) .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body . The metabolism and excretion of this compound would likely depend on the specific biological context.

Result of Action

The primary result of this compound’s action is the formation of ion pairs, which can influence the behavior of ions in a solution . In the context of HPLC and reversed-phase chromatography, this can aid in the separation and analysis of complex mixtures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the degree of ion pairing. Additionally, the temperature and ionic strength of the solution can also influence the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-butanesulfonate can be synthesized through the sulfonation of butane followed by neutralization with sodium hydroxide. The general reaction involves the following steps:

    Sulfonation: Butane is reacted with sulfur trioxide (SO₃) to form butanesulfonic acid. [ \text{CH₃(CH₂)₃H} + \text{SO₃} \rightarrow \text{CH₃(CH₂)₃SO₃H} ]

    Neutralization: The butanesulfonic acid is then neutralized with sodium hydroxide (NaOH) to form this compound. [ \text{CH₃(CH₂)₃SO₃H} + \text{NaOH} \rightarrow \text{CH₃(CH₂)₃SO₃Na} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes with controlled reaction conditions to ensure high yield and purity. The sulfonation reaction is carried out in a reactor where butane and sulfur trioxide are continuously fed, and the resulting butanesulfonic acid is immediately neutralized with sodium hydroxide in a separate neutralization reactor .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-butanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

  • Substitution Reactions: this compound can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively. [ \text{CH₃(CH₂)₃SO₃Na} + \text{RNH₂} \rightarrow \text{CH₃(CH₂)₃SO₂NR} + \text{NaOH} ] [ \text{CH₃(CH₂)₃SO₃Na} + \text{ROH} \rightarrow \text{CH₃(CH₂)₃SO₃R} + \text{NaOH} ]

  • Oxidation Reactions: Under strong oxidizing conditions, this compound can be oxidized to form butane-1,4-disulfonic acid. [ \text{CH₃(CH₂)₃SO₃Na} + \text{Oxidizing Agent} \rightarrow \text{CH₃(CH₂)₂(SO₃Na)₂} ]

Major Products: The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and disulfonic acids, depending on the reagents and conditions used .

Scientific Research Applications

Sodium 1-butanesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium 1-butanesulfonate can be compared with other sulfonate compounds such as:

  • Sodium 1-heptanesulfonate
  • Sodium 1-decanesulfonate
  • Sodium 1-dodecanesulfonate

Uniqueness:

Properties

CAS No.

2386-54-1

Molecular Formula

C4H10NaO3S

Molecular Weight

161.18 g/mol

IUPAC Name

sodium;butane-1-sulfonate

InChI

InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7);

InChI Key

ATZRRRJPVCTDKR-UHFFFAOYSA-N

Isomeric SMILES

CCCCS(=O)(=O)[O-].[Na+]

SMILES

CCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCS(=O)(=O)O.[Na]

2386-54-1

Pictograms

Irritant

Related CAS

2386-47-2 (Parent)

Synonyms

1-butanesulfonic acid
1-butanesulfonic acid sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is sodium 1-butanesulfonate used in analytical chemistry, particularly in analyzing selenium compounds and arsenic in food?

A: this compound acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) methods. [, , ] This technique is particularly useful for analyzing charged analytes like selenium species and inorganic arsenic, which are difficult to retain on traditional reversed-phase columns. This compound forms temporary pairs with these charged analytes, enhancing their interaction with the stationary phase and enabling their separation and detection.

Q2: Can you give specific examples of how this compound is used in analyzing selenium species and inorganic arsenic?

A: In a study analyzing selenium compounds in human urine, a mixture of 2.5 mM this compound and 8 mM tetramethylammonium hydroxide was used as the mobile phase. [] This method successfully separated and quantified five different selenium species. Similarly, for analyzing inorganic arsenic in pet food, 10 mmol/L this compound was incorporated into the mobile phase alongside other reagents. [] This approach allowed for accurate determination of inorganic arsenic concentrations.

Q3: Beyond analytical chemistry, what other applications does this compound have?

A: Research shows this compound can be used as a surfactant in synthesizing high-silicon content SAPO-5, a type of silicoaluminophosphate molecular sieve. [] In this application, the surfactant helps control the size and morphology of the SAPO-5 crystals, potentially influencing their catalytic properties.

Q4: What are the analytical method validation details for using this compound in analyzing inorganic arsenic in pet food?

A: A collaborative study involving nine laboratories demonstrated the robustness of using this compound in quantifying inorganic arsenic in pet food. [] The method exhibited high mean recoveries (95.4% to 98.3%), low repeatability (RSDr less than 2.9%), and good reproducibility (RSDR less than 9.1%). These findings underscore the reliability and accuracy of this analytical approach.

Q5: Are there alternative methods for analyzing selenium species and inorganic arsenic that don't involve this compound?

A: While this compound proves effective, alternative methods exist for analyzing these compounds. For selenium speciation, techniques like electrothermal atomic absorption spectrometry (ETAAS) and inductively coupled plasma mass spectrometry (ICP-MS) coupled with different separation methods can be employed. [] Similarly, for inorganic arsenic analysis, techniques like hydride generation atomic absorption spectrometry (HGAAS) are available. The choice of method often depends on factors like sensitivity, cost, and available instrumentation. []

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